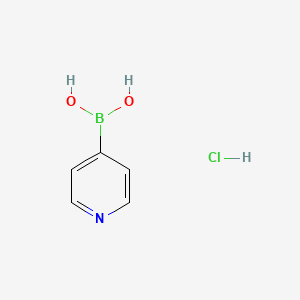
Pyridine-4-boronic acid hydrochloride
Vue d'ensemble
Description
Pyridine-4-boronic acid hydrochloride is a derivative of boronic acid. It is a useful building block in crystal engineering and can also be used as a catalyst to act as a dehydrative condensation agent to synthesize amides using carboxylic acid and amines as raw materials .
Synthesis Analysis
Pyridine-4-boronic acid hydrochloride is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling . It has been found that the addition of B–H over an unsaturated bond occurred with syn-selectivity and proceeded in an anti-Markovnikov manner .Molecular Structure Analysis
The molecular formula of Pyridine-4-boronic acid hydrochloride is C5H7BClNO2 . Its molecular weight is 159.38 .Chemical Reactions Analysis
Pyridine-4-boronic acid hydrochloride is a highly effective catalyst for amide synthesis reactions. In the presence of carboxylic acids and amines, it promotes dehydrative condensation to generate amides . It can also be used in the Suzuki–Miyaura coupling reaction .Applications De Recherche Scientifique
1. Reactivity in Acidic Aqueous Solution
Research by Iwatsuki et al. (2012) explores the fundamental reaction analysis for an effective organoboron-based chemosensor. They found that introducing a substituent to the pyridine-C atom in 3-pyridylboronic acid increases the acidity of the pyridine moiety but decreases the acidity of the boron center. This study provides insight into the reactivity of pyridine boronic acids in acidic environments, which is crucial for developing sensitive and selective chemosensors (Iwatsuki et al., 2012).
2. Suzuki Cross-Coupling Reactions
Smith et al. (2008) reported on the synthesis of various pyridylboronic acids and their reactivity in Suzuki–Miyaura cross-coupling reactions. This process is instrumental in forming highly functionalized heteroarylpyridine derivatives, a crucial step in many organic synthesis pathways (Smith et al., 2008).
3. NMR Spectroscopy for Acidity Determination
Fárfan and Contreras (1987) utilized carbon-13 nuclear magnetic resonance spectroscopy to determine the relative acidity of boron Lewis acids in pyridine complexes. This method aids in understanding the interaction and strength of bonds in boron compounds, which is valuable in various chemical and material science applications (Fárfan & Contreras, 1987).
4. Investigation of Electronic Communication in Boron Centers
Sundararaman et al. (2006) conducted a study on diborylated bithiophenes to understand the electronic communication and cooperativity effects in the binding of pyridine. Insights from this research are vital for designing materials with specific electronic properties, particularly in the field of organoboranes (Sundararaman et al., 2006).
5. Catalysis in Hydroboration of Pyridines
Rao et al. (2018) described the use of N-heterocyclic phosphenium triflates as catalysts for hydroboration of pyridines. This catalysis is significant for functional group transformations, showcasing the utility of pyridine boronic acids in organic synthesis (Rao et al., 2018).
Safety And Hazards
Pyridine-4-boronic acid hydrochloride is harmful if swallowed, in contact with skin, and if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
pyridin-4-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.ClH/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZXYQJUECNKAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656959 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-boronic acid hydrochloride | |
CAS RN |
913835-65-1 | |
| Record name | Pyridin-4-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 913835-65-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
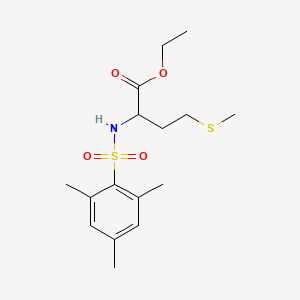
![4-Methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}benzaldehyde](/img/structure/B1386869.png)
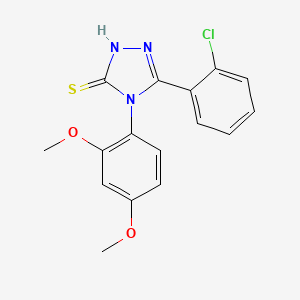
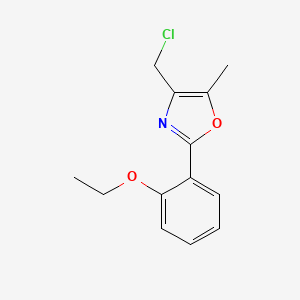
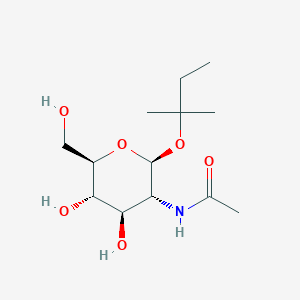
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
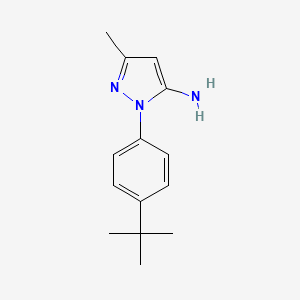
![N-[(1-Ethyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]-3-methoxypropan-1-amine](/img/structure/B1386879.png)


![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
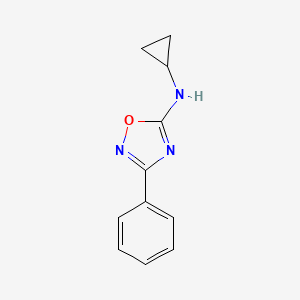
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)